molecular formula C17H11ClFN5O B1663697 EGFR/ErbB-2/ErbB-4 Inhibitor CAS No. 881001-19-0

EGFR/ErbB-2/ErbB-4 Inhibitor

Cat. No. B1663697
M. Wt: 355.8 g/mol
InChI Key: DLPSDPPZXRJQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The EGFR/ErbB-2/ErbB-4 Inhibitor, also referenced under CAS 881001-19-0, controls the biological activity of EGFR/ErbB-2/ErbB-4 . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications .


Synthesis Analysis

Globally approved EGFR inhibitors have been synthesized as a valid strategy in cancer therapy . Since the FDA approval of the first EGFR-TKI, erlotinib, great efforts have been devoted to the discovery of new potent inhibitors .


Molecular Structure Analysis

The EGFR/ErbB-2/ErbB-4 Inhibitor has a molecular structure that allows it to act as a potent and irreversible inhibitor of erbB activities . It targets the ATP-binding site .


Chemical Reactions Analysis

The inhibitory activities of allosteric inhibitors EAI045 and BDTX189 against human ErbB kinases were measured using a luminescent kinase assay protocol .


Physical And Chemical Properties Analysis

The EGFR/ErbB-2/ErbB-4 Inhibitor has the following physical and chemical properties: it has 6 Hydrogen bond acceptors, 2 Hydrogen bond donors, 4 Rotatable bonds, a Topological polar surface area of 79.8, a Molecular weight of 355.06, and an XLogP of 3.41 .

Safety And Hazards

EGFR-TKIs are associated with significant and disabling undesirable effects that adversely impact on quality of life and compliance. These effects include dermatological reactions, diarrhoea, hepatotoxicity, stomatitis, interstitial lung disease and ocular toxicity . The Material Safety Data Sheet (MSDS) for the EGFR/ErbB-2/ErbB-4 Inhibitor can be found on the Merck website .

Future Directions

The field is continuing to evolve, and locally approved prescribing information as well as guidelines and consensus statements from expert groups and societies should be consulted before initiating treatment with these agents and for evaluating and managing adverse effects associated with their use .

properties

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)pyrido[3,4-d]pyrimidin-6-yl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN5O/c1-2-3-16(25)24-15-7-11-14(8-20-15)21-9-22-17(11)23-10-4-5-13(19)12(18)6-10/h4-9H,1H3,(H,20,24,25)(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPSDPPZXRJQOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468712
Record name EGFR/ErbB-2/ErbB-4 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

EGFR/ErbB-2/ErbB-4 Inhibitor

CAS RN

881001-19-0
Record name HDS-029
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881001190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EGFR/ErbB-2/ErbB-4 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HDS-029
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN0X0Q76F1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EGFR/ErbB-2/ErbB-4 Inhibitor
Reactant of Route 2
Reactant of Route 2
EGFR/ErbB-2/ErbB-4 Inhibitor
Reactant of Route 3
Reactant of Route 3
EGFR/ErbB-2/ErbB-4 Inhibitor
Reactant of Route 4
Reactant of Route 4
EGFR/ErbB-2/ErbB-4 Inhibitor
Reactant of Route 5
Reactant of Route 5
EGFR/ErbB-2/ErbB-4 Inhibitor
Reactant of Route 6
Reactant of Route 6
EGFR/ErbB-2/ErbB-4 Inhibitor

Citations

For This Compound
26
Citations
T Limjindaporn, J Panaampon, S Malakar… - Biochemical and …, 2017 - Elsevier
… In this study, we set forth to establish whether or not EGFR/ErbB-2/ErbB-4 inhibitor II and PTP inhibitor IV affects DENV entry. We found that the percentage of DENV entry was not …
Number of citations: 12 www.sciencedirect.com
J Liu, AR Sternberg, S Ghiasvand… - IEEE Transactions on …, 2018 - ieeexplore.ieee.org
Objective: Hippocampal slice cultures spontaneously develop chronic epilepsy several days after slicing and are used as an in vitro model of post-traumatic epilepsy. Here, we describe …
Number of citations: 36 ieeexplore.ieee.org
KC Duong-Ly, K Devarajan, S Liang, KY Horiuchi… - Cell reports, 2016 - cell.com
Small-molecule kinase inhibitors have typically been designed to inhibit wild-type kinases rather than the mutant forms that frequently arise in diseases such as cancer. Mutations can …
Number of citations: 48 www.cell.com
H Tani, M Kimura, H Yamada, H Fujii, S Taniguchi… - Antiviral Research, 2020 - Elsevier
Severe fever with thrombocytopenia syndrome (SFTS), an emerging viral infectious disease with a high case fatality rate, is caused by the SFTS virus (SFTSV). Although several cellular …
Number of citations: 1 www.sciencedirect.com
S Heermann, J Schmücker, U Hinz, M Rickmann… - PLoS …, 2011 - journals.plos.org
… In addition to NGF, EGFR/ErbB-2/ErbB-4 inhibitor (ErbB inhibitor/ErbB-inh)(Calbiochem, stock in DMSO: 4 µg/µl, working concentration: 0.8 ng/ml) was used to inhibit ErbB signaling at …
Number of citations: 22 journals.plos.org
K Yoneda, T Demitsu, K Nakai, T Moriue… - Journal of Biological …, 2010 - ASBMB
… JE-11, CBO-p11, PD 153035, EGFR inhibitor, EGFR inhibitor II (BIBX 1382), EGFR/ErbB-2 inhibitor, EGFR/ErbB-2/ErbB-4 inhibitor, ERK inhibitor, and ERK inhibitor II were from …
Number of citations: 18 www.jbc.org
K Akita, M Tanaka, S Tanida, Y Mori, M Toda… - European journal of cell …, 2013 - Elsevier
… On the other hand, the treatment of cells with N-(4-((3-Chloro-4-fluorophenyl)amino)pyrido[3,4-d]pyrimidin-6-yl)2-butynamide, an EGFR/ErbB-2/ErbB-4 inhibitor, did not show any effect …
Number of citations: 52 www.sciencedirect.com
K Toshimitsu, A Takano, M Fujii, K Togasaki… - Nature chemical …, 2022 - nature.com
… were grown under optimal growth culture conditions followed by culture without EGF, IGF-1 and FGF-2 for 2 days, and were treated with either 1 μM EGFR/ErbB-2/ErbB-4 inhibitor (…
Number of citations: 22 www.nature.com
A Meixner, F Karreth, L Kenner, JM Penninger… - Cell Death & …, 2010 - nature.com
Jun is essential for fetal development, as fetuses lacking Jun die at mid-gestation with multiple cellular defects in liver and heart. Embryos expressing JunD in place of Jun (Jun d/d) can …
Number of citations: 62 www.nature.com
EL Berg, J Yang, MA Polokoff - Journal of biomolecular …, 2013 - journals.sagepub.com
Compound mechanism-of-action information can be critical for drug development decisions but is often challenging for phenotypic drug discovery programs. One concern is that …
Number of citations: 46 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.